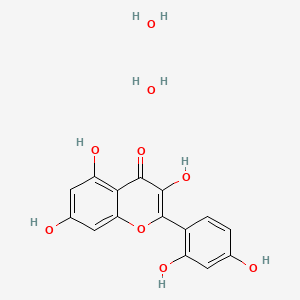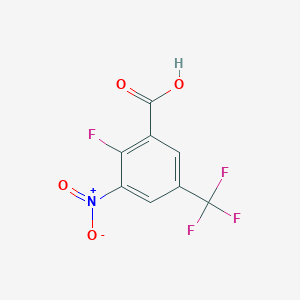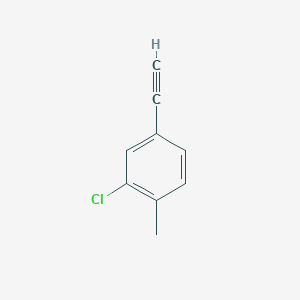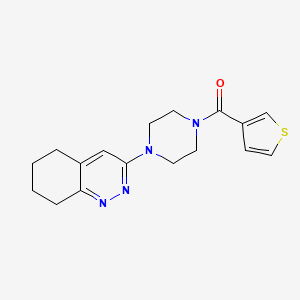![molecular formula C16H10ClF3N2O B2884221 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one CAS No. 2061726-45-0](/img/structure/B2884221.png)
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one is a highly specialized chemical compound characterized by a pyrrolo[2,3-b]pyridine core with chloro and trifluoromethyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by introduction of the chloro and trifluoromethyl groups. A common approach might start with the formation of the pyrrolo[2,3-b]pyridine through a cyclization reaction. Subsequent chlorination and trifluoromethylation can be performed using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under appropriate conditions. Industrial Production Methods: Industrial-scale production would require optimization of each step to maximize yield and purity. This could involve high-throughput screening of catalysts, reaction times, temperatures, and solvent systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one can undergo various reactions:
Oxidation: Introducing oxygen atoms into the molecule, which might involve reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Removing oxygen atoms or adding hydrogen, often using hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Substitution: Replacing one functional group with another, such as halogen exchange reactions using reagents like sodium iodide (NaI).
Common Reagents and Conditions: The compound reacts under specific conditions, usually involving organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed: These reactions can yield various derivatives depending on the reactants used, such as hydroxylated, halogenated, or hydrogenated products.
Applications De Recherche Scientifique
This compound holds significant promise in various scientific domains:
Chemistry: As a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: Potential inhibitor for certain enzymes or receptors, making it valuable in drug discovery.
Medicine: Preliminary studies may show efficacy in treating specific diseases or conditions, possibly due to its binding affinity with biological targets.
Industry: Its stability and reactivity profile could make it useful in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability.
Comparaison Avec Des Composés Similaires
Compared to other pyrrolopyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one stands out due to its unique combination of functional groups:
Chlorine Substitution: Offers unique reactivity compared to compounds without this group.
Trifluoromethyl Group: Enhances the compound's metabolic stability and membrane permeability.
Similar Compounds: Includes other pyrrolopyridine derivatives such as 1H-pyrrolo[2,3-b]pyridine itself, and compounds like 1-(pyrrolo[2,3-b]pyridin-1-yl)-2-phenylethan-1-one.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-9-22(14(23)6-10-4-2-1-3-5-10)15-12(13)7-11(8-21-15)16(18,19)20/h1-5,7-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAUFKWWPZXBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2884145.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)
![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
![methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2884154.png)
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)

![2-cyclopropyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2884157.png)



